![molecular formula C6H9ClFN3 B11774613 3-Fluoro-6-hydrazinyl-2-methylpyridine hydrochloride](/img/structure/B11774613.png)
3-Fluoro-6-hydrazinyl-2-methylpyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-6-hydrazinyl-2-methylpyridine hydrochloride is an organic compound that is typically a white to light yellow solid. It possesses unique physical and chemical properties, making it a valuable intermediate in organic synthesis .
Vorbereitungsmethoden
The synthesis of 3-Fluoro-6-hydrazinyl-2-methylpyridine hydrochloride involves several steps. One common method starts with the fluorination of 2-methylpyridine, followed by the introduction of a hydrazine group at the 6-position. The final step involves the formation of the hydrochloride salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
3-Fluoro-6-hydrazinyl-2-methylpyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-6-hydrazinyl-2-methylpyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and other biological pathways.
Medicine: This compound is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Fluoro-6-hydrazinyl-2-methylpyridine hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biological molecules, affecting their function. This interaction can inhibit enzymes or alter signaling pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-6-hydrazinyl-2-methylpyridine hydrochloride can be compared with other similar compounds, such as:
3-Fluoro-2-methylpyridine: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
6-Hydrazinyl-2-methylpyridine: Does not have the fluorine atom, which can affect its reactivity and biological activity.
3-Fluoro-6-hydrazinylpyridine: Similar structure but without the methyl group, which can influence its physical and chemical properties.
This compound’s unique combination of a fluorine atom, hydrazine group, and methyl group distinguishes it from these similar compounds, providing it with distinct reactivity and applications.
Eigenschaften
Molekularformel |
C6H9ClFN3 |
---|---|
Molekulargewicht |
177.61 g/mol |
IUPAC-Name |
(5-fluoro-6-methylpyridin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H8FN3.ClH/c1-4-5(7)2-3-6(9-4)10-8;/h2-3H,8H2,1H3,(H,9,10);1H |
InChI-Schlüssel |
ILXPSXBXZPJVGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)NN)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.